N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-cyano-4,5-dimethylthiophene and 3,4-dichloroaniline. The key steps may involve:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Carboxamide Formation: The carboxamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The cyano and carboxamide groups can form hydrogen bonds with target proteins, while the quinoline core can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-difluorophenyl)quinoline-4-carboxamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is unique due to the presence of both cyano and dichlorophenyl groups, which can enhance its biological activity and specificity. The combination of these functional groups can lead to unique interactions with biological targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C23H15Cl2N3OS |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H15Cl2N3OS/c1-12-13(2)30-23(17(12)11-26)28-22(29)16-10-21(14-7-8-18(24)19(25)9-14)27-20-6-4-3-5-15(16)20/h3-10H,1-2H3,(H,28,29) |
InChI Key |
NIMOOZOCSSYLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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